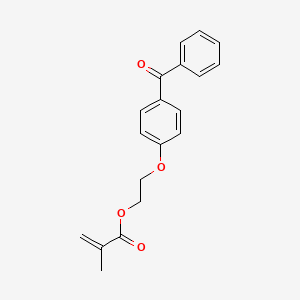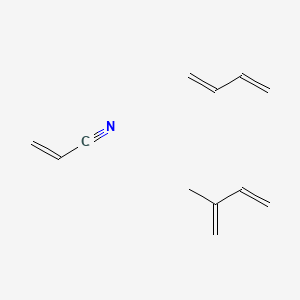
4,4'-Bipyridinium, 1,1',2,2'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is a derivative of bipyridine, a compound consisting of two pyridine rings. This compound is known for its redox-active properties and is often used in various scientific and industrial applications due to its unique electrochemical characteristics .
Vorbereitungsmethoden
The synthesis of 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents like acetonitrile at elevated temperatures .
Analyse Chemischer Reaktionen
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include electron-rich aromatic diamines and dinitrophenyl derivatives. The major products formed from these reactions are typically conjugated oligomers with distinct redox properties .
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- exerts its effects involves its redox-active properties. The compound can undergo reversible one- and two-electron reductions, which significantly alter its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular machines .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is unique due to its specific redox properties and the ability to form conjugated oligomers. Similar compounds include:
1,1’,4,4’-Tetramethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with similar redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Known for its use in coordination chemistry.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Used in various electrochemical applications.
These compounds share the bipyridinium core but differ in their substituents, which can significantly affect their electrochemical behavior and applications.
Eigenschaften
CAS-Nummer |
33944-75-1 |
|---|---|
Molekularformel |
C14H18N2+2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C14H18N2/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14/h5-10H,1-4H3/q+2 |
InChI-Schlüssel |
MHTKPJADMCCPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)

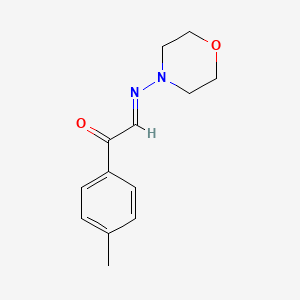
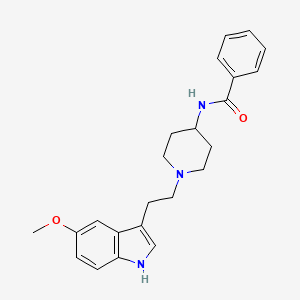
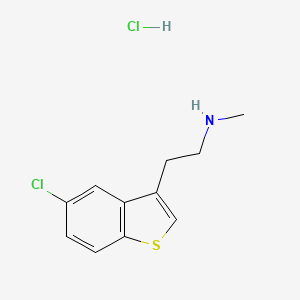
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

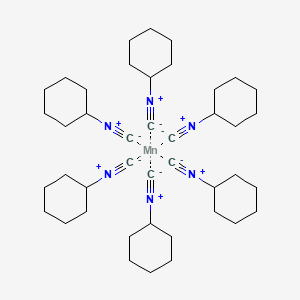
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

